REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1)[CH3:2].S(Cl)([Cl:14])=O>>[CH2:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:14])=[O:8])=[CH:5][CH:4]=1)[CH3:2]
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Name
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|
Quantity
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200 g
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Type
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reactant
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Smiles
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C(C)C1=CC=C(C(=O)O)C=C1
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated at the reflux temperature for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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After evaporation of the SOCl2 and distillation
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Name
|
|
Type
|
product
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Smiles
|
C(C)C1=CC=C(C(=O)Cl)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |